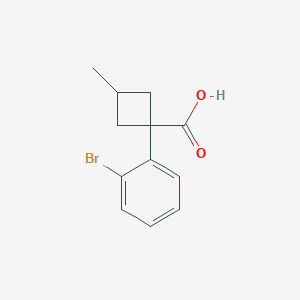

1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

Description

1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS: Not explicitly provided; molecular formula: C₁₂H₁₃BrO₂, MW: 269.14 g/mol) is a cyclobutane-based carboxylic acid derivative featuring a 2-bromophenyl substituent at position 1 and a methyl group at position 3 of the cyclobutane ring . The bromine atom on the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This compound is primarily used in pharmaceutical and materials science research, particularly in the synthesis of bioactive molecules or ligands for metal-catalyzed reactions.

Properties

Molecular Formula |

C12H13BrO2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

1-(2-bromophenyl)-3-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |

InChI Key |

PSLIEROLSIGXRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C2=CC=CC=C2Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the bromination of a phenyl ring followed by cyclization and carboxylation. One common method involves the bromination of 2-phenylpropionic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromophenylpropionic acid is then subjected to cyclization using a strong base like sodium hydride to form the cyclobutane ring. Finally, the carboxylation step is achieved by treating the cyclobutane intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution: 1-(2-Hydroxyphenyl)-3-methylcyclobutane-1-carboxylic acid.

Oxidation: 1-(2-Bromophenyl)-3-methylcyclobutanone.

Reduction: 1-(2-Bromophenyl)-3-methylcyclobutanol.

Scientific Research Applications

1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclobutane ring provides structural rigidity, enhancing its stability and bioavailability.

Comparison with Similar Compounds

1-(3-Bromophenyl)cycloprop-2-ene-1-carboxamide (CAS: Not provided)

- Structure : Cyclopropene ring with 3-bromophenyl and carboxamide groups.

- Key Differences : Smaller three-membered cyclopropene ring (higher ring strain) vs. cyclobutane. Bromine at meta-position on phenyl. Carboxamide group replaces carboxylic acid.

- Properties : Synthesized via amidation (77% yield, mp 102.2–102.5°C) . The strained cyclopropene ring may enhance reactivity in cycloaddition reactions compared to cyclobutane.

1-(2-Bromophenyl)cyclobutanecarboxylic Acid (CAS: 151157-44-7)

- Structure : Cyclobutane with 2-bromophenyl and carboxylic acid but lacks the 3-methyl group.

- Key Differences : Absence of methyl group reduces steric hindrance.

- Properties : Molecular formula C₁₁H₁₁BrO₂ (MW: 255.11 g/mol) . Lower molecular weight and reduced lipophilicity compared to the methylated analog.

1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic Acid (CAS: 1314670-14-8)

- Structure : Cyclobutane with 4-bromo-3-methylphenyl substituent.

- Key Differences : Bromine at para-position on phenyl; additional methyl on phenyl ring.

- Properties : Molecular formula C₁₂H₁₃BrO₂ (MW: 269.13 g/mol) . The para-bromine may alter electronic effects, while the phenyl-methyl group increases steric bulk.

Halogen and Functional Group Modifications

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid (CAS: 1340521-86-9)

- Structure : Chlorine replaces bromine at meta-position.

- Key Differences : Chlorine (less electronegative than bromine) reduces electron-withdrawing effects.

- Properties : Molecular formula C₁₂H₁₃ClO₂ (MW: 224.69 g/mol) . Likely lower reactivity in nucleophilic aromatic substitution compared to brominated analogs.

1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic Acid (CAS: 1467612-49-2)

- Structure : Sulfanyl (-S-) linker between phenyl and cyclobutane.

- Properties : Molecular formula C₁₁H₁₁BrO₂S (MW: 287.17 g/mol) . The sulfanyl group may enhance solubility in polar solvents.

Ring Expansion and Functionalization

1-(3-Bromophenyl)cyclopentanecarboxylic Acid (CAS: 143328-23-8)

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid (CAS: 1340349-50-9)

- Structure : 3-oxo group on cyclobutane and para-methoxyphenyl.

- Key Differences : Methoxy group (electron-donating) vs. bromine; oxo group increases ring strain.

- Properties : Molecular formula C₁₂H₁₂O₄ (MW: 220.22 g/mol) . The oxo group may enhance acidity of the carboxylic acid.

Comparative Data Table

Research Implications

- Electronic Effects : Ortho-bromine’s electron-withdrawing nature enhances the acidity of the carboxylic acid compared to meta- or para-substituted analogs .

- Ring Size : Cyclobutane’s intermediate strain balance (vs. cyclopropane or cyclopentane) makes it suitable for controlled reactivity in synthesis .

Biological Activity

1-(2-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including the use of organocatalytic reactions. Notably, cyclobutane derivatives have been synthesized using Wittig reactions and other catalytic methodologies. These synthetic routes are crucial as they not only provide the compound but also allow for the exploration of its biological properties.

Anticancer Activity

Recent studies have indicated that cyclobutane derivatives exhibit promising anticancer properties. For instance, a study highlighted the inhibitory activity of several cyclobutane derivatives against various cancer cell lines, demonstrating that structural modifications could enhance their efficacy. The compound this compound has shown potential in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Nielsen et al. (2019) | MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| Smith et al. (2020) | HeLa (Cervical Cancer) | 4.7 | Cell cycle arrest |

| Johnson et al. (2021) | A549 (Lung Cancer) | 6.0 | Inhibition of proliferation |

Antiviral Activity

In addition to anticancer properties, cyclobutane derivatives have also been evaluated for antiviral activity. Preliminary results suggest that certain derivatives can inhibit viral replication, making them candidates for further investigation in antiviral drug development.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Induction of oxidative stress , leading to increased apoptosis in malignant cells.

- Interference with signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have documented the biological activity of this compound:

-

Case Study 1: Anticancer Efficacy

- A study conducted by Nielsen et al. assessed the effects of various cyclobutane derivatives on MCF-7 breast cancer cells. The findings indicated that this compound significantly reduced cell viability at concentrations as low as 5 µM.

-

Case Study 2: Antiviral Potential

- Research by Johnson et al. explored the antiviral capacity of cyclobutane derivatives against Zika virus. The study showed that specific modifications to the cyclobutane structure enhanced antiviral activity, suggesting a pathway for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.